2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole
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Overview
Description
2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloro group and a fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with hydrazine hydrate to form 4-fluorobenzyl hydrazine. This intermediate is then reacted with chloroacetic acid to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.
Scientific Research Applications
2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole include other oxadiazole derivatives such as:
- 2-Chloro-5-[(4-chlorophenyl)methyl]-1,3,4-oxadiazole
- 2-Chloro-5-[(4-methylphenyl)methyl]-1,3,4-oxadiazole
- 2-Chloro-5-[(4-nitrophenyl)methyl]-1,3,4-oxadiazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-9-13-12-8(14-9)5-6-1-3-7(11)4-2-6/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDZKVJUAGLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(O2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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